1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]
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Overview
Description
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] is an organic compound with a complex structure, characterized by the presence of a phenylene group linked to ethene and isopropylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] typically involves a series of organic reactions. One common method is the condensation reaction, where the phenylene group is linked to ethene and isopropylbenzene groups under specific conditions. The reaction may require catalysts such as p-toluenesulfonic acid to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of mechanosynthesis, a method that involves mechanical force to drive chemical reactions, has also been explored to improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenedi(E)-2,1-ethenediyl]bis(2,4-dinitrobenzene): This compound shares a similar phenylene and ethene structure but differs in the presence of nitro groups.
1,1’-[1,4-Phenylenedi(E)-2,1-ethenediyl]bis[3,5-bis(2-methyl-2-propanyl)benzene]: Similar in structure but contains additional methyl and propanyl groups.
Benzene, 1,1’-(1,2-dimethyl-1,2-ethenediyl)bis-: Another related compound with a similar ethene linkage but different substituents.
Uniqueness
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] is unique due to its specific combination of phenylene, ethene, and isopropylbenzene groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical reactions and interactions, making it valuable in various scientific and industrial contexts.
Properties
CAS No. |
114292-81-8 |
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Molecular Formula |
C28H30 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1,4-bis[2-(2-propan-2-ylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C28H30/c1-21(2)27-11-7-5-9-25(27)19-17-23-13-15-24(16-14-23)18-20-26-10-6-8-12-28(26)22(3)4/h5-22H,1-4H3 |
InChI Key |
VITVDYVYVRHQPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C(C)C |
Origin of Product |
United States |
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